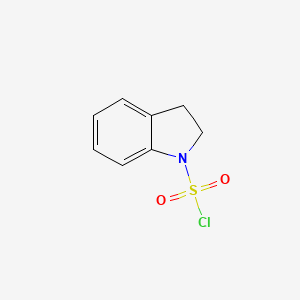

Indoline-1-sulfonyl chloride

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8ClNO2S |

|---|---|

Molecular Weight |

217.67 g/mol |

IUPAC Name |

2,3-dihydroindole-1-sulfonyl chloride |

InChI |

InChI=1S/C8H8ClNO2S/c9-13(11,12)10-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2 |

InChI Key |

LVJKTCWWVQCGGY-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C2=CC=CC=C21)S(=O)(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Indoline 1 Sulfonyl Chloride and Its Derivatives

Direct Sulfonylation and Chlorosulfonylation Approaches

Direct methods for the synthesis of indoline-1-sulfonyl chloride involve the introduction of the sulfonyl chloride group onto the nitrogen atom of the indoline (B122111) ring in a single or a few straightforward steps. These approaches are often the most atom-economical and are therefore of significant interest in synthetic chemistry.

Copper-Catalyzed Regioselective Sulfonylation of Indolines

Copper-catalyzed reactions have emerged as powerful tools for the formation of carbon-sulfur bonds. While direct copper-catalyzed N-sulfonylation of indoline to form this compound is not extensively documented, related regioselective sulfonylation reactions on the indoline scaffold have been reported. These reactions highlight the utility of copper catalysts in activating C-H bonds for sulfonylation, which can be a competing pathway.

An efficient copper-catalyzed direct C7-sulfonylation of indolines with arylsulfonyl chlorides has been developed. sci-hub.seacs.org This method utilizes a chelation-assisted strategy, where a pyrimidin-2-yl group on the indoline nitrogen directs the sulfonylation to the C7 position. sci-hub.sesci-hub.seresearchgate.net The reaction proceeds in the presence of a copper(II) acetate (B1210297) catalyst under an air atmosphere, demonstrating good functional group tolerance and providing a range of C7-functionalized indoline scaffolds in moderate to good yields. sci-hub.seacs.org Mechanistic studies suggest the involvement of a sulfonyl radical in this transformation. sci-hub.sesci-hub.se

The following table summarizes the key aspects of this copper-catalyzed C7-sulfonylation of indolines. sci-hub.se

| Catalyst | Directing Group | Sulfonylating Agent | Position of Sulfonylation | Key Features |

| Copper(II) acetate | Pyrimidin-2-yl | Arylsulfonyl chlorides | C7 | Regioselective, good functional group tolerance, moderate to good yields |

While this method provides access to C7-sulfonylated indoline derivatives, the direct N-sulfonylation of indoline using a copper catalyst to yield this compound remains a less explored area.

Chlorosulfonation of Indoline Derivatives

Chlorosulfonation is a classical method for the direct introduction of a sulfonyl chloride group onto an aromatic or heterocyclic ring using chlorosulfonic acid. diva-portal.org For indoline derivatives, this reaction can lead to the formation of sulfonyl chlorides, although regioselectivity can be an issue.

Research on the sulfonation of N-phenylsulfonyl-1H-indoles using chlorosulfonic acid in acetonitrile (B52724) has shown that the reaction proceeds cleanly to afford the corresponding 1-phenylsulfonyl-1H-indole-3-sulfonyl chlorides. diva-portal.orgresearchgate.net This indicates a preference for substitution at the C3 position of the indole (B1671886) ring system. While this provides a route to C3-sulfonylated indole derivatives, it is not a direct synthesis of this compound. A general process for the preparation of aromatic sulfonyl chlorides involves reacting an aromatic compound with chlorosulfonic acid, sometimes in the presence of sulfamic acid, followed by treatment with thionyl chloride. google.com Applying this directly to indoline could potentially lead to a mixture of products, including the desired N-sulfonylated product alongside ring-chlorosulfonated isomers.

Sandmeyer-Type Chlorosulfonylation from (Hetero)Aromatic Amines

The Sandmeyer reaction is a versatile method for the conversion of aromatic amines into a variety of functional groups, including sulfonyl chlorides, via an intermediate diazonium salt. wikipedia.orgorganic-chemistry.org This approach can be adapted for the synthesis of aryl and heteroaryl sulfonyl chlorides. sci-hub.senih.govorganic-chemistry.org A novel Sandmeyer-type chlorosulfonylation of (hetero)aromatic amines has been developed using 1,4-diazabicyclo[2.2.2]octane-sulfur dioxide complex (DABSO) as a stable SO2 surrogate in the presence of hydrochloric acid and a copper catalyst. nih.govorganic-chemistry.org

This method offers an advantage as it avoids the pre-formation and isolation of potentially unstable diazonium salts. nih.govorganic-chemistry.org The reaction is generally applicable to a wide range of anilines and can be performed on a large scale. nih.gov Although a direct application to 1-aminoindoline (B3057059) for the synthesis of this compound is not explicitly reported, this methodology presents a plausible synthetic route. The general transformation is depicted below:

Ar-NH₂ → [Ar-N₂⁺] → Ar-SO₂Cl

A photocatalytic alternative to the traditional Meerwein chlorosulfonylation has also been developed, using a heterogeneous carbon nitride photocatalyst to produce sulfonyl chlorides from arenediazonium salts under mild, visible-light conditions. nih.gov This method is tolerant of various functional groups and provides good to high yields. nih.gov

Indirect Synthesis Strategies and Precursor Chemistry

Indirect methods for the synthesis of this compound involve the initial preparation of an indoline derivative with a sulfur-containing functional group at the nitrogen atom, which is then converted to the desired sulfonyl chloride.

Oxidative Conversion of Low-Valent Sulfur Precursors to Sulfonyl Chlorides

A common indirect strategy for the synthesis of sulfonyl chlorides is the oxidation of lower-valent sulfur precursors, such as thiols, disulfides, or thioacetates. organic-chemistry.orgorganic-chemistry.org Various oxidizing agents and conditions have been developed for this transformation.

One effective method involves the oxidative chlorination of thiols using a combination of hydrogen peroxide and thionyl chloride. organic-chemistry.org This reaction is rapid and efficient, proceeding under mild conditions to afford the corresponding sulfonyl chlorides in high yields. organic-chemistry.org Another approach utilizes N-chlorosuccinimide (NCS) in the presence of dilute hydrochloric acid for the smooth oxidation of various thiol derivatives. organic-chemistry.orgresearchgate.net Trichloroisocyanuric acid has also been employed as a convenient and effective reagent for the oxidative chlorination of thiols to sulfonyl chlorides. chemspider.com

The general scheme for this transformation is:

Indoline-1-SH → [Oxidation/Chlorination] → Indoline-1-SO₂Cl

The table below summarizes various reagents used for the oxidative chlorination of thiols to sulfonyl chlorides.

| Oxidizing Reagent System | Substrate | Key Advantages |

| H₂O₂ / SOCl₂ | Thiols | High reactivity, short reaction times, excellent yields organic-chemistry.org |

| N-Chlorosuccinimide / HCl | Thiols, Disulfides, Thioacetates | Mild conditions, good yields organic-chemistry.orgresearchgate.net |

| Trichloroisocyanuric acid | Thiols | Convenient, avoids gaseous chlorine chemspider.com |

| 2,4-Dichloro-5,5-dimethylhydantoin (DCDMH) | Thiols, Disulfides, Benzylic Sulfides | Mild, efficient, broad substrate scope lookchem.com |

While these methods are well-established for a variety of sulfur compounds, their specific application to indoline-1-thiol would be a logical extension for the synthesis of this compound. organic-chemistry.orgorganic-chemistry.orgresearchgate.netchemspider.comlookchem.com

N-Functionalization of Indoline and Indole Scaffolds via Sulfonyl Chloride Reagents

The direct N-sulfonylation of indoles and indolines with sulfonyl chloride reagents is a primary method for the synthesis of the corresponding N-sulfonylated products. This transformation is typically achieved by reacting the indole or indoline with an appropriate sulfonyl chloride in the presence of a base.

A common approach involves the use of arylsulfonyl chlorides to synthesize N-arylsulfonylindoles. Research has demonstrated that this reaction can be carried out with high yields under phase transfer catalysis conditions. tandfonline.com For instance, the reaction of indole with various arylsulfonyl chlorides has been shown to produce new N-arylsulfonylindoles efficiently. tandfonline.com In some variations, the synthesis of N-arylsulfonylindole derivatives is achieved using reagents like triethylamine (B128534) (Et3N) and 4-dimethylaminopyridine (B28879) (DMAP) in a solvent such as dichloromethane (B109758) (CH2Cl2) at room temperature. nih.gov

The reactivity of the indole nucleus allows for functionalization at different positions. While N-sulfonylation is a key reaction, subsequent or alternative reactions can lead to a variety of substituted indoles. For example, N-tosylindoles can undergo sulfenylation at the C2 position. nih.gov This is accomplished by treating the N-tosylindole with butyllithium (B86547) (BuLi) followed by a suitable sulfur electrophile. nih.gov

Furthermore, electrochemical methods have emerged as a powerful tool for the sulfonylation of indoles. An electrochemical approach allows for the direct synthesis of indole sulfonic esters from indoles, inorganic sulfites (like Na2S2O5 or NaHSO3), and alcohols. acs.org This method offers a controlled and often high-yield route to these derivatives. acs.org

The following table summarizes representative examples of N-functionalization reactions on indole scaffolds:

| Indole Derivative | Reagent | Conditions | Product | Yield | Reference |

| Indole | Arylsulfonyl chloride | Phase Transfer Catalysis | N-Arylsulfonylindole | High | tandfonline.com |

| C-5 Substituted Indole | ArSO2Cl | Et3N, DMAP, CH2Cl2, rt | C-5 Substituted N-Arylsulfonylindole | - | nih.gov |

| N-Tosylindole | BuLi, S-alkyl/aryl phosphorodithioates | THF, 0 °C to rt | 2-Sulfenyl-N-tosylindole | Moderate to High | nih.gov |

| 2-Acyl Indole | Na2S2O5, Methanol (B129727) | Electrochemical, 30 °C | Indole Sulfonic Ester | 81% | acs.org |

Considerations for Scalability and Synthetic Efficiency

One of the primary concerns in scaling up chemical reactions is the choice of reagents and catalysts. For N-sulfonylation reactions, the use of expensive or hazardous reagents can be a significant drawback. Therefore, the development of methods that utilize readily available and less toxic materials is crucial. For example, the use of inorganic sulfites as a source of the sulfonyl group in electrochemical synthesis presents a potentially greener alternative to traditional sulfonyl chlorides. acs.org

Furthermore, the ability to perform reactions under mild conditions, such as at room temperature and without the need for an inert atmosphere, contributes to a more efficient and scalable process. The use of robust and reusable catalysts, such as sulfonic acid-functionalized mesoporous silica (B1680970) nanoparticles, can also enhance the sustainability and cost-effectiveness of the synthesis. researchgate.net

Recent advancements have focused on developing scalable methods. For instance, an electrochemical sulfonylation reaction was successfully scaled up to produce 1.10 g of the desired product in a 78% yield from a 5.0 mmol scale reaction. acs.org This demonstrates the potential for electrochemical methods in larger-scale applications. Another study highlighted the importance of scalable methods for the rapid adaptation by industry, showcasing the resynthesis of numerous compounds on a 1 mmol scale with good average yields. nih.gov

The table below outlines key considerations for achieving scalable and efficient synthesis of indole derivatives:

| Consideration | Example/Strategy | Benefit | Reference |

| Atom Economy | Utilizing inorganic sulfites as SO2 source in electrochemical synthesis. | Reduces waste and uses readily available starting materials. | acs.org |

| Process Simplification | One-pot synthesis of N-substituted isoindolinones. | Reduces reaction time, and purification steps, and increases overall yield. | nih.gov |

| Catalyst Selection | Use of recoverable heterogeneous acid catalysts like sulfonic acid-functionalized mesoporous silica nanoparticles. | Facilitates product purification and reduces catalyst waste. | researchgate.net |

| Reaction Conditions | Catalyst-free and solvent-free synthesis of N-sulfonyl formamidines. | Mild conditions, reduced environmental impact, and operational simplicity. | rsc.org |

| Demonstrated Scalability | Successful scale-up of an electrochemical sulfonylation to the gram scale. | Proves the viability of the method for larger-scale production. | acs.org |

Reactivity and Mechanistic Investigations of Indoline 1 Sulfonyl Chloride

General Reaction Pathways of Sulfonyl Chlorides in Organic Transformations

Sulfonyl chlorides (RSO₂Cl) are a highly versatile class of organic compounds, serving as potent precursors for a wide array of functional groups in chemical synthesis. magtech.com.cn Their reactivity is primarily centered around the electrophilic sulfur atom and the ability of the S-Cl bond to undergo various transformations. This allows them to act as sources for sulfonyl, sulfenyl, aryl, and even fluoroalkyl moieties, participating in numerous reaction types including annulations, chlorosulfonylations, sulfonylations, and arylations. magtech.com.cnwikipedia.org

Annulation reactions involving sulfonyl chlorides are crucial for the construction of cyclic structures. A prominent example is the sulfa-Staudinger cycloaddition, where sulfonyl chlorides react with imines to form four-membered heterocyclic rings known as β-sultams. researchgate.netresearchgate.net This reaction pathway is influenced by the substituents on the reactants, which can control the annuloselectivity and diastereoselectivity of the cycloaddition. researchgate.net The mechanism of these reactions has been studied to understand the stepwise process leading to the formation of the β-sultam ring. researchgate.net In some cases, instead of the expected β-sultam, diverse products can be formed depending on the structure of the cyclic imines used. researchgate.net

Chlorosulfonylation involves the addition of both a sulfonyl group and a chlorine atom across an unsaturated bond, typically an alkene. magtech.com.cn This difunctionalization is an atom-economic method for rapidly increasing molecular complexity from a single reagent. acs.org The process can be catalyzed by transition metals or initiated electrochemically. acs.org Recent advancements have demonstrated that organoboron compounds can promote the electrochemical chlorosulfonylation of alkenes, proceeding through an atom-transfer radical addition (ATRA) process. acs.org In this proposed mechanism, the sulfonyl chloride is first reduced to a sulfonyl radical, which then adds to the alkene. acs.org

While sulfenyl chlorides (R-S-Cl) are the most direct reagents for sulfenylation, sulfonyl chlorides can also serve as precursors for the sulfenyl group (RS•) under specific reaction conditions. magtech.com.cnwikipedia.org These reactions are less common than sulfonylations but provide a valuable route for forming carbon-sulfur bonds. The electrophilic addition of sulfenyl chlorides to alkenes is a well-known transformation that typically proceeds through a thiiranium cation intermediate. researchgate.net

Sulfonyl chlorides are not only sources of sulfur-containing functional groups but can also be utilized in arylation and fluoroalkylation reactions. magtech.com.cn In certain contexts, the sulfonyl group can be cleaved, allowing the aryl or alkyl group attached to it to be transferred to another molecule. For instance, the copper-catalyzed addition of sulfonyl chlorides to conjugated dienes and trienes has been described. chempedia.info Desulfonation of arylsulfonyl chlorides can also serve as a route to aryl chlorides. wikipedia.org Furthermore, specific types of sulfonyl chlorides are employed as reagents for introducing fluoroalkyl groups into organic molecules. magtech.com.cn

Detailed Mechanistic Studies in Sulfonylation Reactions Involving Indoline-1-sulfonyl Chloride

The reactivity of the indoline (B122111) scaffold, particularly at the C7 position, has been a subject of significant interest. Directed C-H functionalization strategies have emerged as powerful tools for its selective modification.

An efficient method for the direct, regioselective C7-sulfonylation of indolines utilizes arylsulfonyl chlorides in a copper-catalyzed reaction. sci-hub.se This transformation, which proceeds under an air atmosphere, demonstrates broad substrate scope and good functional group tolerance, providing a reliable route to C7-functionalized indoline structures. sci-hub.seresearchgate.net

Mechanistic investigations into this reaction strongly suggest the involvement of a sulfonyl radical. sci-hub.se A plausible reaction mechanism is detailed below:

C-H Activation: The reaction is initiated by the chelation-assisted C-H activation of the N-protected indoline (specifically, 1-(pyrimidin-2-yl)indoline) with a Cu(II) species, forming a six-membered metallacycle intermediate. sci-hub.se

Radical Generation: A single-electron transfer (SET) occurs from a metal species to the arylsulfonyl chloride. This step generates a sulfonyl radical (ArSO₂•) and a chloride anion. sci-hub.se The generation of sulfonyl radicals from sulfonyl chlorides via SET is a known process in various chemical transformations. nih.govnih.gov

Radical Coupling: The newly formed sulfonyl radical reacts with the copper-indoline intermediate to form a Cu(III) complex. sci-hub.se

Reductive Elimination: This high-valent copper complex then undergoes reductive elimination, forming the C-S bond at the C7 position of the indoline and regenerating a Cu(I) species. sci-hub.se

Product Release: The final C7-sulfonylated indoline product is released, and the catalytic cycle can continue. sci-hub.se

Control experiments support this radical pathway. The radical nature of sulfonylation reactions involving sulfonyl chlorides has been corroborated in other systems, where sulfonyl radicals add to unsaturated systems or participate in atom-transfer radical addition processes. acs.orgnih.gov The elimination of sulfonyl radicals from α-sulfonamidoyl radical intermediates is another recognized pathway, highlighting the accessibility of this reactive species from sulfonamide-type structures under radical conditions. nih.gov

Table 1: Optimized Conditions for Cu-Catalyzed C7-Sulfonylation of 1-(pyrimidin-2-yl)indoline sci-hub.se

| Entry | Copper Source | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Cu(OAc)₂·H₂O | Na₂CO₃ | Dioxane | 120 | 12 | <10 |

| 2 | Cu(OAc)₂·H₂O | Na₂CO₃ | Toluene | 120 | 12 | <10 |

| 3 | Cu(OAc)₂·H₂O | Na₂CO₃ | HFIP | 120 | 12 | 79 |

| 4 | Cu(OAc)₂·H₂O | Na₂CO₃ | HFIP | 110 | 8 | 80 |

| 5 | Cu(OAc)₂·H₂O (20 mol%) | Na₂CO₃ | HFIP | 110 | 8 | 82 |

C-H Activation and Irreversible Cleavage Events

The functionalization of indoline scaffolds often involves the strategic activation of otherwise inert C-H bonds. In the context of this compound and its derivatives, particularly those modified with a directing group, C-H activation is a key step in achieving regioselective sulfonylation. Mechanistic studies, including hydrogen-deuterium exchange experiments, have shed light on the nature of this C-H cleavage.

In a copper-catalyzed C7-sulfonylation of 1-(pyrimidin-2-yl)indoline, it was observed that no deuterium (B1214612) was incorporated into the recovered starting material when the reaction was conducted in the presence of deuterated solvents. This lack of H/D exchange strongly indicates that the C-H bond cleavage at the C7 position is an irreversible event. nih.govsci-hub.se This finding is crucial for understanding the reaction mechanism, as it suggests that once the C-H bond is broken, it does not reform, and the subsequent functionalization is kinetically favored. The irreversibility of the C-H cleavage is a key factor that drives the reaction towards the formation of the C7-sulfonylated product. nih.gov

Role of Chelation-Assisted Strategies

Chelation-assisted strategies have proven to be highly effective in directing the functionalization of specific C-H bonds in indoline systems. This approach utilizes a coordinating group, often attached to the indoline nitrogen, to direct a metal catalyst to a specific position, thereby enabling regioselective C-H activation and subsequent reaction.

A prime example of this strategy is the copper-catalyzed direct C7-sulfonylation of indolines. sci-hub.sesci-hub.sefigshare.com In this transformation, a pyrimidin-2-yl group is installed on the indoline nitrogen to act as a directing group. This group chelates to the copper catalyst, forming a stable six-membered metallacycle intermediate. sci-hub.se This chelation brings the catalyst in close proximity to the C7-H bond of the indoline ring, facilitating its selective activation over other C-H bonds. sci-hub.sesci-hub.sefigshare.comdigitellinc.com The effectiveness of this chelation-assisted strategy is demonstrated by the high yields and exclusive C7-regioselectivity of the sulfonylation reaction. sci-hub.sesci-hub.se This method highlights the power of using directing groups to overcome the inherent reactivity patterns of the indoline core and achieve functionalization at a less reactive position. nih.govnih.govrsc.orgresearchgate.net

Influence of Directing Groups on Regioselectivity

The choice of directing group is paramount in controlling the regioselectivity of C-H functionalization reactions of indolines. Different directing groups can favor the formation of different constitutional isomers by guiding the catalyst to specific C-H bonds.

In the copper-catalyzed sulfonylation of indolines, the use of a pyrimidin-2-yl group as a directing group on the nitrogen atom has been shown to be highly effective in achieving C7-selectivity. sci-hub.sesci-hub.se This directing group forms a stable six-membered transition state with the copper catalyst, which positions the catalyst for the selective activation of the C7-H bond. sci-hub.se The robustness of this regiocontrol is highlighted by the fact that a variety of substituted indolines and arylsulfonyl chlorides can be used to generate the corresponding C7-sulfonylated products in good yields. sci-hub.sesci-hub.se The influence of the directing group is so profound that in its absence, or with a different type of directing group, the regioselectivity of the sulfonylation reaction would likely be altered, favoring functionalization at the more electronically favored C5 position or other positions. The development of directing groups that can selectively target each of the C-H bonds on the indoline benzene (B151609) ring remains an active area of research. nih.govnih.gov

Reactivity with Various Unsaturated Organic Substrates (Alkenes, Alkynes, (Hetero)Aromatics, Imines, Aldehydes/Ketones)

The reactivity of sulfonyl chlorides, including this compound, extends to a variety of unsaturated organic substrates. These reactions often proceed through radical or ionic pathways, leading to a diverse array of functionalized products. magtech.com.cn

Alkenes and Alkynes: Sulfonyl chlorides can undergo addition reactions with alkenes and alkynes. magtech.com.cn For instance, under photoredox catalysis, sulfonyl chlorides can participate in the hydrosulfonylation of alkenes. nih.govresearchgate.net Copper-catalyzed reactions of sulfonyl chlorides with 1,3-dienes and indoles can lead to 1,4-sulfonylindolylation products. nih.gov Furthermore, copper catalysis can facilitate the sulfonylation and cyclization of alkynes with sulfonyl chlorides to produce sulfonylated benzothiophenes. rsc.org

(Hetero)Aromatics: The sulfonylation of aromatic compounds is a classic reaction. In the context of this compound, the focus is often on the intramolecular C-H functionalization of the indoline core itself, as discussed in the preceding sections. sci-hub.sesci-hub.se

Imines: The reaction of sulfonyl chlorides with imines can lead to diverse outcomes. For example, reactions with cyclic imines can result in N-alkanesulfonylation and subsequent ring-opening or the formation of β-sultam derivatives. researchgate.net The reaction of N-sulfonylindoles can also lead to the formation of imine intermediates through radical cyclization and elimination of a sulfonyl radical. beilstein-journals.org

Aldehydes/Ketones: While direct reactions of this compound with simple aldehydes and ketones are not extensively documented in the reviewed literature, the indole (B1671886) nucleus itself can react with aldehydes and ketones. For instance, the reaction of indole with various aldehydes can lead to the formation of bis(indolyl)methanes. nih.gov Reactions of indoles with fluorinated ketones have also been reported to yield the corresponding carbinols. nih.gov

The following table summarizes the general reactivity of sulfonyl chlorides with various unsaturated substrates:

| Unsaturated Substrate | Reaction Type | Catalyst/Conditions | Product Type |

| Alkenes | Hydrosulfonylation | Photoredox catalysis | Alkyl sulfones |

| 1,3-Dienes | 1,4-Sulfonylindolylation | Copper catalysis | Allylsulfone-containing indoles |

| Alkynes | Sulfonylation/Cyclization | Copper catalysis | Sulfonylated benzothiophenes |

| Imines | N-Sulfonylation/Ring-opening | Base | N-Alkylsulfonamides |

| Imines | Radical Cyclization | Radical initiator | Spiro-indolines |

Deoxygenation of Sulfonyl Chlorides for Sulfenyl Electrophile Generation

A significant transformation of sulfonyl chlorides involves their deoxygenation to generate highly reactive sulfenyl electrophiles, such as sulfenyl chlorides (R-S-Cl). nih.govwikipedia.org This process opens up a different avenue of reactivity for sulfonyl chlorides, shifting from sulfonylation to sulfenylation reactions.

An effective method for this transformation is the organophosphorus-catalyzed deoxygenation. nih.gov In this process, a phosphine (B1218219) catalyst, in conjunction with a terminal reductant like a hydrosilane, facilitates the removal of the two oxygen atoms from the sulfonyl group. The reaction is believed to proceed through a P(III)/P(V)=O redox cycle. nih.gov This catalytic deoxygenation can be applied to a range of aryl and alkyl sulfonyl chlorides. nih.gov Electron-deficient sulfonyl chlorides tend to exhibit higher reactivity in this transformation compared to electron-neutral or electron-rich counterparts. nih.gov

The generated sulfenyl chloride is a potent electrophile that can react with various nucleophiles. For example, it can react with amines to form sulfenamides (RS-NR'₂) or with alkenes to undergo addition reactions. wikipedia.org This deoxygenative strategy provides a valuable route to access sulfenylating agents from the more stable and readily available sulfonyl chlorides, thereby expanding the synthetic utility of the sulfonyl chloride functional group. nih.gov

Applications of Indoline 1 Sulfonyl Chloride in Complex Molecule Synthesis

Construction of Advanced Sulfonamide Derivatives

The reaction of indoline-1-sulfonyl chloride with various amines provides a direct and efficient route to a diverse range of sulfonamides. This reactivity is fundamental to its application in medicinal chemistry and materials science.

Reactions with Heterocyclic Amines for Sulfonamide Formation

This compound readily reacts with heterocyclic amines to form complex sulfonamides. sigmaaldrich.com This transformation is a cornerstone in the synthesis of molecules with potential therapeutic applications. The general reactivity of sulfonyl chlorides with amines allows for the creation of a sulfonamide linkage, a critical component in many drug candidates. sigmaaldrich.comcbijournal.com For instance, the reaction of a sulfonyl chloride with a primary or secondary amine is a standard method for synthesizing sulfonamides, often in the presence of a base like pyridine. cbijournal.com This straightforward reaction provides access to a wide array of sulfonamide derivatives with varied substitution patterns on the heterocyclic amine.

In a related context, the synthesis of indoline-5-sulfonamide (B1311495) derivatives has been achieved through a multi-step process starting from indoline (B122111). nih.gov This involves the protection of the indoline nitrogen, followed by chlorosulfonation to introduce the sulfonyl chloride group, and subsequent reaction with ammonia. nih.gov The resulting indoline-5-sulfonamide can then be acylated to produce a library of 1-acylindoline-5-sulfonamides, demonstrating the versatility of the sulfonamide group for further functionalization. nih.gov

Table 1: Examples of Sulfonamide Formation Reactions

| Reactant 1 | Reactant 2 | Product Class | Reference |

| This compound | Heterocyclic amine | Complex sulfonamide | sigmaaldrich.com |

| Aryl sulfonyl chloride | Primary/secondary amine | Aryl sulfonamide | cbijournal.com |

| 1-Acetylindoline | Chlorosulfuric acid, then ammonia | 1-Acetylindoline-5-sulfonamide | nih.gov |

Synthesis of Sulfonamide-Protected Indoline Scaffolds

The sulfonamide group derived from this compound can also serve as a protecting group for the indoline nitrogen. This protection strategy is crucial for subsequent manipulations of the indoline ring system. The synthesis of the indole (B1671886) scaffold can be achieved from an ortho-aminobenzyl-substituted alkynyl-containing conjugated system in a one-pot procedure involving an intramolecular aza-Michael addition. acs.org While this specific example doesn't directly use this compound, it highlights the importance of N-protection in indole and indoline chemistry. The stability of the sulfonamide group under various reaction conditions makes it an effective protecting group, allowing for selective reactions at other positions of the indoline core before its potential removal or modification.

Strategic Functionalization of Indoline and Indole Nuclei

The introduction of the sulfonyl group via this compound enables a range of strategic functionalizations of the indoline and indole cores, leading to the synthesis of highly substituted and complex heterocyclic systems.

Regioselective C-7 Functionalization of Indolines

A significant application of the directing-group ability of the N-sulfonyl group is the regioselective functionalization at the C-7 position of the indoline ring. An efficient copper-catalyzed direct sulfonylation of indolines with arylsulfonyl chlorides has been developed, which proceeds with high regioselectivity at the C-7 position. acs.orgresearchgate.net This chelation-assisted strategy demonstrates good functional group tolerance and provides access to a variety of C-7 functionalized indoline scaffolds. acs.orgresearchgate.net The development of methods for direct C-H functionalization at the C-7 position of indoles, often involving a directing group on the nitrogen, is a key strategy for accessing these otherwise difficult-to-obtain isomers. nih.govnih.govnih.govrsc.org

Table 2: Regioselective C-7 Sulfonylation of Indolines

| Substrate | Reagent | Catalyst | Product | Reference |

| N-Pyrimidin-2-ylindoline | 4-Bromophenylsulfonyl chloride | Cu(OAc)2 | 7-((4-Bromophenyl)sulfonyl)-1-(pyrimidin-2-yl)indoline | acs.org |

| N-Pyrimidin-2-ylindoline | 4-Nitrophenylsulfonyl chloride | Cu(OAc)2 | 7-((4-Nitrophenyl)sulfonyl)-1-(pyrimidin-2-yl)indoline | acs.org |

Direct Synthesis of Sulfonylated Spirocyclic Indolines

The chemistry of this compound and related compounds extends to the synthesis of more complex, three-dimensional structures. A dearomative tandem spiro-cyclization reaction of N-[(1H-indol-3-yl)methyl]methacrylamide derivatives with sodium sulfinate has been reported to produce sulfonylated spiro[indole-3,3′-pyrrolidines]. acs.org This silver-mediated sulfonylation coupled with indole dearomatization provides an efficient route to these spirocyclic structures. acs.org Although this method uses sodium sulfinate as the sulfonylating agent, it demonstrates the broader utility of sulfonylation reactions in the construction of spirocyclic indoline systems.

Introduction of Sulfonyl Groups at the N-1 Position

The primary and most direct application of this compound is the introduction of a sulfonyl group at the N-1 position of the indoline ring. This reaction is typically straightforward, involving the treatment of indoline with the sulfonyl chloride in the presence of a base. researchgate.net This N-sulfonylation is a fundamental step in many synthetic sequences, providing a stable, functionalized indoline that can be further elaborated. The resulting N-sulfonylindoline can undergo various transformations, including functionalization at other positions of the ring system. The synthesis of indole-3-sulfonamide derivatives, for example, often starts with the protection of the indole nitrogen, which can be accomplished with a sulfonyl group. nih.gov

Utility as a Building Block in Multicomponent Reaction Methodologies

This compound serves as a valuable building block in multicomponent reactions (MCRs), which are efficient chemical processes where three or more reactants combine in a single operation to form a complex product. nih.gov These reactions are highly prized in medicinal and combinatorial chemistry for their ability to rapidly generate libraries of structurally diverse molecules. nih.govwikipedia.org The indoline-sulfonyl scaffold can be incorporated into the final products of well-known MCRs, such as the Passerini and Ugi reactions, by using a derivative of this compound as one of the key components.

The Passerini three-component reaction (P-3CR) traditionally involves the reaction of a carboxylic acid, a carbonyl compound (like an aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgslideshare.net To integrate the indoline-sulfonyl group, a carboxylic acid or carbonyl-containing derivative of indoline could be employed. For instance, an indoline-appended carboxylic acid could act as the acid component in the P-3CR. The reaction proceeds through a proposed cyclic transition state, making it faster in apolar solvents. organic-chemistry.orgnih.gov

The Ugi four-component reaction (U-4CR) is another cornerstone of MCR chemistry, combining an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. nih.govresearchgate.net The versatility of the Ugi reaction allows for the introduction of the indoline-sulfonyl moiety through any of the four components. nih.gov For example, an amine bearing the indoline-1-sulfonyl group can be used as the primary amine component. The reaction mechanism is thought to involve the initial formation of an imine from the amine and carbonyl, which is then attacked by the isocyanide to form a reactive nitrilium ion intermediate. mdpi.com This intermediate is subsequently trapped by the carboxylate, and an intramolecular acyl transfer (Mumm rearrangement) yields the final α-acetamido carboxamide product. nih.govmdpi.com This strategy provides a direct and modular route to complex peptide-like structures containing the indoline-sulfonyl scaffold. researchgate.net

Table 1: Reactants in Multicomponent Reactions

| Component Type | General Structure/Name | Role in MCR |

| Carbonyl | Aldehyde, Ketone | Electrophilic component |

| Carboxylic Acid | R-COOH | Nucleophilic component (Passerini/Ugi) |

| Isocyanide | R-N≡C | Nucleophilic carbon component |

| Amine | R-NH₂ | Forms imine with carbonyl (Ugi) |

Synthesis of Diverse Advanced Heterocyclic Structures Containing Indoline-Sulfonyl Moieties

The reactive sulfonyl chloride functional group of this compound makes it a versatile precursor for the synthesis of a wide range of advanced heterocyclic structures. The indoline-sulfonyl moiety is a common feature in various biologically active molecules, and its incorporation can significantly influence the pharmacological properties of a compound.

A primary application is the synthesis of sulfonamides . This is typically achieved by reacting this compound with a diverse array of primary or secondary amines. researchgate.net This reaction is fundamental for linking the indoline-sulfonyl group to other heterocyclic rings, such as pyridines, pyrazoles, or thiazoles, which are themselves important pharmacophores. The resulting sulfonamides are stable and prevalent in numerous marketed drugs. researchgate.net

Furthermore, this compound is a key starting material for creating more complex, fused heterocyclic systems. Through multi-step synthetic sequences, the indoline core can be further elaborated. For instance, derivatives of indoline can undergo intramolecular cycloaddition reactions to form polycyclic fused indoline scaffolds. acs.orgnih.gov While direct use of this compound in a one-pot cycloaddition is less common, it serves as the foundational block to build the necessary precursors.

The synthesis of spiro-heterocycles represents another advanced application. Spiro compounds, where two rings share a single atom, are of great interest in drug discovery. Methodologies have been developed for the one-pot, three-component synthesis of complex structures like spiro[indoline-3,3'-indolizine]s and spiro[indoline-dione] derivatives. nih.govresearchgate.net These reactions often involve an indoline derivative, such as isatin (B1672199) (indole-2,3-dione), which can be prepared from an indoline precursor. The indoline-1-sulfonyl group can be retained in these structures by starting with N-sulfonylated isatins, thereby embedding the sulfonyl moiety into the final spirocyclic framework. nih.gov

Table 2: Examples of Heterocyclic Structures from Indoline Derivatives

| Heterocycle Class | Description | Synthetic Precursor Example |

| Sulfonamides | Compounds containing the -SO₂N< group | This compound |

| Fused Indolines | Polycyclic systems with a shared indoline ring | N-Alkylindole derivatives acs.org |

| Spiro-indolines | Two rings connected by a single spiro atom | Isatin (Indole-2,3-dione) nih.gov |

Advanced Analytical and Spectroscopic Characterization for Reaction Monitoring

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone for elucidating the precise molecular structure of newly synthesized compounds. By probing the interactions of molecules with electromagnetic radiation, these techniques provide detailed information about the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton), ¹³C (carbon-13), and in relevant cases ¹⁹F (fluorine-19), a detailed map of the molecular framework can be constructed.

In the context of Indoline-1-sulfonyl chloride and its derivatives, ¹H NMR provides information on the number, environment, and connectivity of protons. For instance, the protons on the indoline (B122111) ring and its substituents will appear as distinct signals with specific chemical shifts (δ) and coupling patterns. Protons adjacent to the electron-withdrawing sulfonyl chloride group are expected to be deshielded, appearing at a higher chemical shift (downfield) acdlabs.com. For example, in related indole (B1671886) sulfonamides, aromatic protons typically appear in the range of δ 7.0–8.5 ppm, while aliphatic protons of the indoline ring would be found further upfield rsc.org.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, with its chemical shift indicating its electronic environment rsc.org. The carbon atom directly attached to the sulfonyl group would be significantly influenced by its electron-withdrawing nature.

For fluorinated analogues, such as 4-Fluoro-1H-indole-3-sulfonyl chloride, ¹⁹F NMR is an essential tool for confirming the presence and position of fluorine atoms within the molecule rsc.orgbldpharm.com.

Table 1: Representative NMR Data for Indole Sulfonyl Structures

| Nucleus | Functional Group | Typical Chemical Shift (δ) Range (ppm) | Reference |

| ¹H | Aromatic (Indole Ring) | 7.0 - 8.5 | rsc.org |

| ¹H | Aliphatic (near SO₂) | ~3.7 | acdlabs.com |

| ¹³C | Aromatic (Indole Ring) | 110 - 145 | rsc.org |

Mass Spectrometry (e.g., LC-MS, ESI-MS, DART-MS)

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures and reaction products.

Electrospray Ionization (ESI-MS) is a soft ionization technique that is particularly useful for polar molecules, generating protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. This method is frequently used for the analysis of indole-based sulfonamides, providing clear molecular ion peaks that confirm the compound's identity rsc.orgnih.gov.

Atmospheric Pressure Chemical Ionization (APCI) is another ionization method that can be advantageous for less polar, small molecules that may not ionize well with ESI nih.gov. The choice between ESI and APCI depends on the specific properties of the analyte nih.gov. In tandem mass spectrometry (MS/MS), a specific precursor ion is selected and fragmented to produce a characteristic pattern of product ions, which provides definitive structural confirmation and is used for sensitive quantitation in complex matrices nih.gov.

Direct Analysis in Real Time (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with little to no sample preparation ojp.govnih.gov. This soft ionization method typically generates protonated molecules, providing a quick and straightforward mass spectrum ojp.gov. Its speed makes it an attractive option for high-throughput screening and real-time reaction monitoring ojp.govuky.edu.

Table 2: Mass Spectrometry Techniques for this compound Analysis

| Technique | Ionization Method | Key Advantages | Application | Reference |

| LC-MS/MS | ESI or APCI | High sensitivity and selectivity; structural confirmation from fragmentation. | Quantitation in complex mixtures; identification of reaction byproducts. | nih.gov |

| ESI-MS | Soft ionization | Provides clear molecular ion peaks for polar molecules. | Molecular weight determination of indole sulfonamides. | rsc.orgnih.gov |

| DART-MS | Ambient, soft ionization | Extremely fast; requires minimal to no sample preparation. | Rapid screening and real-time monitoring of reactions. | ojp.govnih.gov |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies.

For this compound, IR spectroscopy is particularly useful for confirming the presence of the sulfonyl chloride (SO₂Cl) group. Sulfonyl chlorides exhibit two strong and characteristic absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds. These bands typically appear in the regions of 1370–1410 cm⁻¹ and 1166–1204 cm⁻¹, respectively acdlabs.comresearchgate.net. Additional bands would correspond to C-H, C=C, and C-N vibrations of the indoline ring structure rsc.org.

Table 3: Characteristic Infrared (IR) Absorption Frequencies for Sulfonyl Chlorides

| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) | Reference |

| Sulfonyl (S=O) | Asymmetric Stretch | 1370 - 1410 | acdlabs.com |

| Sulfonyl (S=O) | Symmetric Stretch | 1166 - 1204 | acdlabs.comresearchgate.net |

| Aromatic C-H | Stretch | ~3000 - 3100 | acdlabs.com |

| Alkane C-H | Stretch | ~2800 - 3000 | acdlabs.com |

Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for determining the purity of a synthesized compound and for monitoring the progress of a chemical reaction by separating the starting materials, intermediates, products, and byproducts.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical and chemical analysis for separating, identifying, and quantifying components in a mixture. It is widely used to assess the purity of starting materials and final products, such as this compound and its derivatives nih.gov.

A typical setup for analyzing indoline-related compounds involves reverse-phase HPLC, where a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase cetjournal.it. For instance, a method for analyzing indoline degradation used an isocratic mobile phase of methanol (B129727) and 0.1% Trifluoroacetic acid (TFA), which allowed for a clear separation and a relatively short elution time of under 7 minutes cetjournal.it. By comparing the retention time and peak area of the sample to a known reference standard, the identity and purity of the compound can be accurately determined nih.gov.

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller stationary phase particles (sub-2 µm), allowing for significantly faster analysis times and higher resolution separations lcms.cz. This technology is exceptionally well-suited for the real-time monitoring of chemical reactions.

In synthetic chemistry, UPLC systems can replace traditional, slower methods like Thin-Layer Chromatography (TLC) . A UPLC-MS system can autonomously analyze a large number of samples from a reaction mixture with cycle times often less than two minutes . This allows chemists to quickly assess the consumption of starting materials, the formation of the desired product, and the appearance of any side products . This near real-time information enables rapid optimization of reaction conditions to maximize yield and minimize impurities, making UPLC an invaluable tool for process development and manufacturing lcms.cz.

In-line and In-situ Reaction Monitoring Techniques

Broadband Dielectric Spectroscopy for Real-time Reaction Progress Assessment

Theoretical Applicability to this compound:

Reactions involving this compound are theoretically well-suited for monitoring by BDS. The sulfonyl chloride functional group (-SO₂Cl) is highly polar. For instance, the sulfonyl group (SO₂) itself has a high dipole moment (approximately 4.5 D). acs.org Any reaction where this group is transformed, such as in sulfonamide formation with an amine, would lead to a substantial change in the net dipole moment and, consequently, the dielectric properties of the reaction medium.

Furthermore, many reactions of sulfonyl chlorides, like hydrolysis or sulfonamide synthesis, result in the formation of ionic byproducts such as hydrochloride salts. The generation of ions dramatically increases the conductivity and dielectric loss of the solution, providing a strong signal for monitoring reaction progress. acs.orgnih.gov

General Research Findings from Analogous Systems:

Studies on other chemical systems have successfully demonstrated the utility of BDS for real-time monitoring. For example, in the esterification of 4-nitrophenol, changes in dielectric loss were directly correlated with the reaction's advancement. acs.org Similarly, the S-benzylation of thiourea (B124793) showed significant changes in both dielectric constant and loss, allowing for accurate reaction profiling that matched data obtained from offline ¹H NMR analysis. acs.org

A hypothetical monitoring setup for a reaction of this compound would involve inserting a coaxial dip-probe into the reactor. Time-resolved dielectric spectra would be collected across a broad frequency range (e.g., 1 to 10 GHz). The resulting data, as shown in the conceptual table below, could then be analyzed to track reaction kinetics.

Conceptual Data for BDS Monitoring This table is illustrative and based on principles from analogous reactions, not on specific experimental data for this compound.

| Time (min) | Reactant Conversion (%) | Dielectric Constant (ε') at 5 GHz (Conceptual) | Dielectric Loss (ε'') at 5 GHz (Conceptual) |

|---|---|---|---|

| 0 | 0 | 8.5 | 0.5 |

| 10 | 25 | 8.2 | 0.9 |

| 30 | 68 | 7.8 | 1.8 |

| 60 | 95 | 7.5 | 2.5 |

| 90 | 99 | 7.4 | 2.6 |

Real-time In-situ NMR Monitoring of Reaction Kinetics

Real-time, in-situ Nuclear Magnetic Resonance (NMR) spectroscopy allows for the direct, quantitative observation of reacting species within the reaction vessel. By acquiring spectra at regular intervals, it is possible to track the disappearance of reactant signals and the appearance of product signals, providing highly detailed kinetic and mechanistic information.

Theoretical Applicability to this compound:

The synthesis or subsequent reactions of this compound could be effectively monitored using in-situ NMR. The protons on the indoline ring system would have distinct chemical shifts that would change predictably upon the introduction of the electron-withdrawing -SO₂Cl group at the nitrogen atom. Likewise, in a subsequent reaction, for example with an amine to form a sulfonamide, the signals corresponding to the protons near the reaction center would shift again.

General Research Findings from Analogous Systems:

While no studies were found that specifically apply real-time NMR to this compound, the technique is widely used for other systems. For instance, continuous flow syntheses of various aryl and alkyl sulfonyl chlorides have been monitored using online ¹⁹F NMR to track the reaction progress in real-time. researchgate.net In other complex chemical transformations, such as the evolution of catalysts in solution, techniques like ³¹P NMR have been used to monitor the reaction as it happens. acs.org

For a reaction involving this compound, a flow NMR setup or a probe inserted directly into a batch reactor could be used. By monitoring the integration of specific, well-resolved peaks belonging to the starting material, intermediates, and final product over time, a detailed kinetic profile can be constructed.

Conceptual Data for In-situ NMR Monitoring This table is illustrative and based on principles from general NMR kinetic studies, not on specific experimental data for this compound.

| Time (min) | Integral of Indoline Proton (Reactant, δ 4.1 ppm, Conceptual) | Integral of Product Proton (δ 4.5 ppm, Conceptual) | Conversion (%) |

|---|---|---|---|

| 0 | 1.00 | 0.00 | 0 |

| 15 | 0.65 | 0.35 | 35 |

| 45 | 0.21 | 0.79 | 79 |

| 90 | 0.05 | 0.95 | 95 |

| 120 | <0.01 | >0.99 | >99 |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. researchgate.net It is employed to predict various properties by calculating the electron density of a system. For indoline-1-sulfonyl chloride, DFT calculations would elucidate its fundamental chemical nature.

A crucial first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This process involves calculating the molecule's energy at various conformations to find the lowest energy state.

Frontier Molecular Orbital (FMO) theory is fundamental to predicting a molecule's chemical reactivity. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as an electron donor. A higher HOMO energy level indicates a greater propensity to donate electrons to an electrophile.

LUMO: This orbital acts as an electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons from a nucleophile. wuxibiology.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. researchgate.net A small energy gap implies that the molecule can be easily excited, indicating higher chemical reactivity. nih.gov For this compound, FMO analysis would identify the regions of the molecule most likely to be involved in electron donation and acceptance during a chemical reaction.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound No specific experimental or theoretical data is available in the searched literature. The table below is a template illustrating how such data would be presented.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. chemrxiv.org It maps the electrostatic potential onto the electron density surface, using a color scale to identify charge-rich and charge-poor regions.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen. nih.gov

Blue Regions: Indicate positive electrostatic potential, deficient in electrons. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms or electropositive centers. unica.it

Green Regions: Represent neutral or zero potential areas. nih.gov

For this compound, an MEP map would visually identify the most reactive sites. The oxygen atoms of the sulfonyl group would likely appear as regions of high negative potential (red), while the sulfur atom and protons on the indoline (B122111) ring would exhibit positive potential (blue), guiding predictions about how the molecule interacts with other reagents. researchgate.netthaiscience.info

Spectroscopic Property Prediction and Validation

Computational methods can predict spectroscopic data, which can then be compared with experimental results for validation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used in conjunction with DFT, are employed for this purpose.

Predicting the NMR spectrum of this compound would involve calculating the magnetic shielding of each nucleus. These theoretical values are then referenced against a standard (like tetramethylsilane, TMS) to yield predicted chemical shifts. researchgate.net Comparing these predicted shifts with experimental data helps confirm the molecular structure and assign specific signals to the correct atoms. nih.gov Discrepancies between theoretical and experimental values can often be explained by solvent effects or conformational dynamics not fully captured by the computational model.

Table 2: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound No specific experimental or theoretical data is available in the searched literature. The table below is a template illustrating how such data would be presented.

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| H-2 | Data not available |

| H-3 | Data not available |

| H-4 | Data not available |

| H-5 | Data not available |

| H-6 | Data not available |

| H-7 | Data not available |

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic transitions that give rise to UV-Visible absorption spectra. The calculations provide the excitation energies and oscillator strengths for transitions from the ground state to various excited states.

For this compound, a theoretical UV-Vis spectrum would predict the wavelengths of maximum absorption (λmax). researchgate.net These absorptions typically correspond to electronic transitions such as π → π* and n → π*. The results would offer insight into the electronic conjugation within the molecule and could be correlated with the HOMO-LUMO energy gap. Comparing the predicted spectrum with an experimentally measured one serves as another layer of validation for the computed electronic structure.

Mechanistic Insights Derived from Computational Modeling

While no direct computational studies on the reaction mechanisms of this compound were identified, density functional theory (DFT) calculations are a common tool for exploring such processes. For related indoline compounds, DFT has been used to investigate reaction pathways, such as the formation of N-amino indoles from indolines, by mapping the potential energy surface and identifying transition states. acs.org This type of analysis helps elucidate the most energetically favorable routes for a reaction to proceed. For example, a typical computational study would model the interaction of the sulfonyl chloride group with a nucleophile, calculating the activation barriers for different potential pathways, such as substitution at the sulfur atom. mdpi.comchemrxiv.orgnih.gov Such studies provide a molecule-level understanding of reaction kinetics and selectivity that is often difficult to obtain through experimental means alone.

Analysis of Noncovalent Interactions and Topological Properties (e.g., QTAIM, Reduced Density Gradient)

The analysis of noncovalent interactions (NCI) is crucial for understanding molecular conformation, crystal packing, and interactions with biological targets. acs.orgnih.govchemrxiv.org Methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) are used to visualize and quantify weak interactions such as hydrogen bonds, van der Waals forces, and halogen bonds. mdpi.comorientjchem.org

In the context of sulfonamides, a class of compounds structurally related to this compound, QTAIM analysis has been employed to characterize the nature of bonding, including the analysis of electron density at bond critical points to distinguish between covalent and non-covalent interactions. mdpi.comresearchgate.net These analyses can reveal subtle intramolecular and intermolecular forces that dictate the three-dimensional structure and stability of the molecule. researchgate.net For this compound, such an analysis would map the electron density distribution to identify regions of electrophilic and nucleophilic character, providing insights into its reactivity and intermolecular association patterns.

Q & A

Q. How can researchers reconcile discrepancies between computational predictions and experimental results for this compound reactivity?

- Methodology : Re-optimize computational parameters (basis sets, solvation models) to better reflect experimental conditions. Validate force fields with crystallographic data. Use sensitivity analysis to identify variables (e.g., solvent dielectric constant) that disproportionately affect outcomes .

Ethical & Reporting Standards

Q. What ethical considerations apply when publishing data on toxicological profiles of this compound?

Q. How should researchers structure a manuscript to highlight novel applications of this compound in cross-disciplinary studies?

- Guidelines : In the introduction, contextualize gaps in existing literature (e.g., limited use in materials science). In results, use subheadings to separate synthetic, analytical, and application data. In discussion, propose mechanisms for observed properties (e.g., sulfonamide-based polymer stability) and compare with analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.